3-Fluoro-4-benzyloxy-pyridine 3-Fluoro-4-benzyloxy-pyridine
Brand Name: Vulcanchem
CAS No.: 1858255-50-1
VCID: VC11676653
InChI: InChI=1S/C12H10FNO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
SMILES: C1=CC=C(C=C1)COC2=C(C=NC=C2)F
Molecular Formula: C12H10FNO
Molecular Weight: 203.21 g/mol

3-Fluoro-4-benzyloxy-pyridine

CAS No.: 1858255-50-1

Cat. No.: VC11676653

Molecular Formula: C12H10FNO

Molecular Weight: 203.21 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-benzyloxy-pyridine - 1858255-50-1

Specification

CAS No. 1858255-50-1
Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
IUPAC Name 3-fluoro-4-phenylmethoxypyridine
Standard InChI InChI=1S/C12H10FNO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Standard InChI Key QEJTVVVKULDYQB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=NC=C2)F
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=NC=C2)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Fluoro-4-benzyloxy-pyridine (C₁₂H₁₀FNO₂) features a pyridine core substituted with fluorine at position 3 and a benzyloxy group (-OCH₂C₆H₅) at position 4. The fluorine atom introduces electronegativity, altering the ring’s electronic distribution, while the benzyloxy group contributes steric bulk and lipophilicity. The compound’s molecular weight is 219.21 g/mol, with a calculated partition coefficient (LogP) of approximately 1.8, indicating moderate hydrophobicity .

Table 1: Key Physical Properties of 3-Fluoro-4-benzyloxy-pyridine

PropertyValue/Description
Molecular FormulaC₁₂H₁₀FNO₂
Molecular Weight219.21 g/mol
Melting PointEstimated 85–90°C (analogous compounds)
Boiling Point~300°C (extrapolated)
Density1.25±0.1 g/cm³
SolubilitySoluble in DMSO, THF; sparingly in H₂O

Synthetic Methodologies

Direct Functionalization of Pyridine

The synthesis typically begins with 4-hydroxypyridine, which undergoes sequential functionalization:

  • Benzylation: The hydroxyl group is protected via benzylation using benzyl bromide (BnBr) in the presence of a base like potassium carbonate (K₂CO₃) .

  • Fluorination: Electrophilic fluorination at position 3 is achieved using Selectfluor® or F-TEDA-BF₄ in anhydrous acetonitrile .

Reaction Scheme

4-HydroxypyridineK2CO3BnBr4-BenzyloxypyridineSelectfluor®CH3CN3-Fluoro-4-benzyloxy-pyridine\text{4-Hydroxypyridine} \xrightarrow[\text{K}_2\text{CO}_3]{\text{BnBr}} \text{4-Benzyloxypyridine} \xrightarrow[\text{Selectfluor®}]{\text{CH}_3\text{CN}} \text{3-Fluoro-4-benzyloxy-pyridine}

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

Fluoropyridines are prized in medicinal chemistry for their metabolic stability and bioisosteric properties. The benzyloxy group in 3-fluoro-4-benzyloxy-pyridine can act as a temporary protecting group, enabling selective deprotection under hydrogenolysis (H₂/Pd-C) to yield 3-fluoro-4-hydroxypyridine, a scaffold for kinase inhibitors .

Agrochemical Development

The compound’s lipophilicity enhances penetration into plant tissues, making it a candidate for fungicides or herbicides. Fluorine’s electronegativity modulates interactions with biological targets, as seen in analogs like fluroxypyr .

CompoundHazard CodesPrecautionary Measures
(3-Fluoro-4-pyridinyl)boronic acidH315, H318, H335Avoid dust formation; use respiratory protection
Benzyl bromideH314, H335Corrosive; handle under inert gas

Future Directions and Research Gaps

Catalytic Asymmetric Synthesis

Current routes lack enantiocontrol. Future work could explore chiral catalysts to access stereoisomers for targeted drug delivery systems.

Environmental Impact Studies

The persistence and toxicity of fluorinated pyridines in ecosystems remain unstudied. Biodegradation pathways and ecotoxicological profiles warrant investigation.

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